molecular formula C11H15Cl2NO B3007964 N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine CAS No. 103859-25-2

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B3007964
CAS No.: 103859-25-2
M. Wt: 248.15
InChI Key: PMHCGDYXTYPXGD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine: is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorobenzyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific combination of a dichlorobenzyl group and a methoxypropanamine backbone. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for diverse research applications.

Biological Activity

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article summarizes its synthesis, biological mechanisms, and empirical findings from various studies.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate and is usually performed in solvents like dichloromethane under reflux conditions to ensure complete conversion of reactants.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological processes, leading to antimicrobial effects by interfering with bacterial cell wall synthesis.
  • Receptor Modulation : It has been suggested that this compound might modulate adrenergic receptors, which are involved in numerous physiological responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi:

  • Bacterial Inhibition : The compound disrupts bacterial cell wall synthesis, leading to bactericidal effects. Specific minimum inhibitory concentrations (MICs) have been determined for various strains, showcasing its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines. The IC50 values for this compound indicate its selective toxicity towards certain cancer cell lines while exhibiting minimal effects on normal cells. For instance:

CompoundCell LineIC50 (μM)
This compoundNIH/3T3>1000
Other tested compoundsVarious<500

This table illustrates that while the compound is less toxic to normal cells (NIH/3T3), it retains significant activity against cancerous cells .

Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives similar to this compound. Results indicated that compounds with similar structures displayed potent activity against Candida albicans and Candida parapsilosis, suggesting a potential for therapeutic applications in fungal infections .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds revealed that the presence of electronegative atoms like chlorine significantly enhances biological activity. Compounds with higher lipophilicity showed better membrane permeability and biological efficacy . This finding supports the hypothesis that modifications in chemical structure can lead to improved pharmacological profiles.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCGDYXTYPXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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